8-(decylsulfanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known by its CAS number 25837-29-0, is a purine derivative that exhibits potential pharmacological properties. This compound belongs to a class of substances related to theobromine and caffeine, characterized by their xanthine structure. The molecular formula is , with a molecular weight of approximately 352.49 g/mol .
The synthesis of 8-(decylsulfanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a suitable purine precursor with decylsulfanyl groups.
The specific reaction pathways can vary based on the desired yield and purity of the final product .
The molecular structure of 8-(decylsulfanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione features a purine ring system with two methyl groups at positions 3 and 7, and a decylthio group at position 8.
CCCCCCCCCCSC1=NC2=C(N1)C(=O)N(C(=O)N2C)C
GYGNUNLWTDHSHZ-UHFFFAOYSA-N
This structure is crucial for understanding its chemical reactivity and biological interactions .
8-(decylsulfanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione can participate in various chemical reactions typical for purines:
These reactions are essential for exploring its potential modifications for enhanced biological activity .
The mechanism of action for 8-(decylsulfanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione likely involves interaction with adenosine receptors in the central nervous system. Similar compounds like caffeine act as antagonists to adenosine receptors, leading to increased neuronal excitability.
Further studies are needed to elucidate the precise pathways involved in its action .
The compound exhibits several notable physical and chemical properties:
These properties are critical for determining its usability in laboratory settings and potential therapeutic applications .
8-(decylsulfanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has potential applications in:
Research into this compound could lead to novel insights into drug design and development strategies focusing on purine analogs .
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8